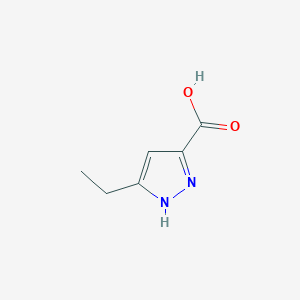

5-ethyl-1H-pyrazole-3-carboxylic Acid

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

5-ethyl-1H-pyrazole-3-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H8N2O2/c1-2-4-3-5(6(9)10)8-7-4/h3H,2H2,1H3,(H,7,8)(H,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WCQYJWRMYFJLRQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCC1=CC(=NN1)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H8N2O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90406774 | |

| Record name | 3-Ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

140.14 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

4027-59-2 | |

| Record name | 5-Ethyl-1H-pyrazole-3-carboxylic acid | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=4027-59-2 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3-Ethyl-1H-pyrazole-5-carboxylic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90406774 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 1H-Pyrazole-3-carboxylic acid, 5-ethyl | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

Core Compound Identity and Physicochemical Properties

An In-Depth Technical Guide to 5-ethyl-1H-pyrazole-3-carboxylic acid

This guide provides a comprehensive technical overview of this compound, a key heterocyclic building block for professionals in drug discovery, agrochemical synthesis, and materials science. We will delve into its synthesis, characterization, and potential applications, grounding our discussion in established chemical principles and validated methodologies.

This compound is a substituted pyrazole derivative. The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms, which imparts a unique combination of chemical properties, making it a "privileged scaffold" in medicinal chemistry.[1] The ethyl group at the 5-position and the carboxylic acid at the 3-position provide handles for further chemical modification, allowing for the exploration of a diverse chemical space.

Molecular Formula: C6H8N2O2

Physicochemical Data

| Property | Value | Source |

| Molecular Weight | 140.14 g/mol | Calculated |

| Melting Point | 189-192.5 °C | [2] |

| Boiling Point | 385.5 °C at 760 mmHg | [2] |

| Flash Point | 186.9 °C | [2] |

| Refractive Index | 1.577 | [2] |

| Vapor Pressure | 1.24E-06 mmHg at 25°C | [2] |

Synthesis of this compound: A Validated Protocol

The synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids is typically achieved through a condensation reaction between a 1,3-dicarbonyl compound (or its equivalent) and hydrazine. This established route provides a reliable method for obtaining the pyrazole core.

Synthetic Workflow

The following diagram illustrates the general two-step process for the synthesis of this compound, starting from diethyl oxalate and 2-pentanone.

Caption: Synthesis workflow for this compound.

Detailed Experimental Protocol

This protocol is based on established methods for the synthesis of analogous pyrazole derivatives.[4]

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

-

To a solution of sodium ethoxide (prepared by dissolving sodium metal in anhydrous ethanol) under an inert atmosphere, add diethyl oxalate.

-

Cool the mixture in an ice bath and add 2-pentanone dropwise with stirring.

-

Allow the reaction to stir at room temperature overnight.

-

Quench the reaction with a dilute acid and extract the product with an organic solvent (e.g., diethyl ether or ethyl acetate).

-

Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2,4-dioxohexanoate.

-

Expert Insight: The Claisen condensation is a classic carbon-carbon bond-forming reaction. The use of a strong base like sodium ethoxide is crucial for deprotonating the α-carbon of the ketone, which then acts as a nucleophile. Anhydrous conditions are essential to prevent the hydrolysis of the base and the ester.

Step 2: Synthesis of this compound

-

Dissolve the crude ethyl 2,4-dioxohexanoate in glacial acetic acid.

-

Add hydrazine hydrate to the solution and reflux the mixture for several hours.

-

Monitor the reaction by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture and pour it into ice water to precipitate the product.

-

Filter the solid, wash with cold water, and recrystallize from a suitable solvent (e.g., ethanol/water mixture) to obtain pure this compound.

-

Expert Insight: The reaction with hydrazine hydrate proceeds via a condensation reaction to form a hydrazone, which then undergoes an intramolecular cyclization to form the pyrazole ring. The acidic conditions of the glacial acetic acid can catalyze this process. The final product precipitates upon addition to water due to its lower solubility in aqueous media.

Analytical Characterization

The identity and purity of the synthesized this compound must be confirmed through a combination of spectroscopic and chromatographic techniques.

Analytical Workflow

The following diagram outlines the standard workflow for the characterization of the final product.

Caption: Analytical workflow for compound verification.

Expected Spectroscopic Data

| Technique | Expected Observations |

| ¹H NMR | - A singlet for the pyrazole C4-H. - A quartet and a triplet for the ethyl group. - A broad singlet for the carboxylic acid proton. - A broad singlet for the N-H proton of the pyrazole ring. |

| ¹³C NMR | - A signal for the carboxylic acid carbonyl carbon. - Signals for the pyrazole ring carbons. - Signals for the ethyl group carbons. |

| Mass Spec (ESI-) | A molecular ion peak [M-H]⁻ corresponding to a mass of 139.05. |

| IR | - A broad O-H stretch for the carboxylic acid. - A C=O stretch for the carboxylic acid. - An N-H stretch for the pyrazole ring. - C-H stretches for the ethyl group. |

Applications and Research Interest

Pyrazole derivatives are a cornerstone in modern medicinal chemistry and agrochemistry.[1] Their diverse biological activities stem from their ability to act as bioisosteres for other functional groups and their capacity to form key hydrogen bonds with biological targets.

Potential Therapeutic Roles

-

Anti-inflammatory Agents: Many pyrazole-containing compounds are known to exhibit anti-inflammatory properties.[4] The carboxylic acid moiety, in particular, is a common feature in non-steroidal anti-inflammatory drugs (NSAIDs).

-

Anticancer Agents: The pyrazole scaffold is present in several anticancer drugs.[1] Derivatives of 5-aryl-1H-pyrazole-3-carboxylic acids have been investigated as selective inhibitors of carbonic anhydrase isoforms IX and XII, which are implicated in tumor progression.[6]

-

Other Therapeutic Areas: Pyrazoles have been explored for a wide range of other activities, including their use as antivirals, antifungals, and agents targeting the central nervous system.[7]

Agrochemical Applications

The pyrazole ring is a key component in many commercial herbicides and fungicides.[8] The specific substitution pattern on the ring can be fine-tuned to achieve selective activity against particular weeds or fungal strains.

Role as a Chemical Intermediate

This compound serves as a versatile intermediate for the synthesis of more complex molecules. The carboxylic acid can be converted into esters, amides, and other functional groups, while the N-H of the pyrazole ring can be alkylated or arylated to further expand the molecular diversity.

Caption: Role as a versatile chemical intermediate.

Safety and Handling

While a specific safety data sheet (SDS) for this compound was not found, general precautions for similar pyrazole carboxylic acids should be followed.[9][10]

-

Hazard Statements: Likely to cause skin and serious eye irritation. May be harmful if swallowed.[11][12]

-

Precautionary Measures:

-

Storage: Store in a cool, dry, well-ventilated place in a tightly sealed container.[10]

Always consult the specific Safety Data Sheet provided by the supplier before handling this chemical.

References

- NIST. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST Chemistry WebBook.

- SIELC Technologies. (2018, May 16). Ethyl 5-methyl-1H-pyrazole-3-carboxylate.

- Yogi, B., et al. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1).

- Carlo Erba Reagents. (n.d.). Safety Data Sheet.

- PubChem. (n.d.). Ethyl 5-formyl-1H-pyrazole-3-carboxylate.

- Angene Chemical. (2025, September 3). Safety Data Sheet.

- ResearchGate. (2025, August 8). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate.

- PrepChem.com. (n.d.). Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester.

- PubChem. (n.d.). 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester.

- ChemBK. (2024, April 9). Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate.

- Chem-Impex. (n.d.). 1-Ethyl-5-methyl-1H-pyrazole-3-carboxylic acid.

- Pathak, S. K., et al. (2022). Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. Molecules, 27(15), 4936.

- Cvijetić, I. N., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4327-4334.

- Cherry, K. (2015, May 26). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII.

- MDPI. (n.d.). One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate.

Sources

- 1. Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 2. echemi.com [echemi.com]

- 3. chiralen.com [chiralen.com]

- 4. researchgate.net [researchgate.net]

- 5. Secure Verification [cherry.chem.bg.ac.rs]

- 6. 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. mdpi.com [mdpi.com]

- 8. chemimpex.com [chemimpex.com]

- 9. fishersci.com [fishersci.com]

- 10. fishersci.com [fishersci.com]

- 11. dcfinechemicals.com [dcfinechemicals.com]

- 12. angenechemical.com [angenechemical.com]

An In-depth Technical Guide to the Physicochemical Properties of 5-ethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Authored by: A Senior Application Scientist

Introduction: The Significance of the Pyrazole Scaffold in Medicinal Chemistry

The pyrazole nucleus is a privileged scaffold in drug discovery, forming the core of numerous therapeutic agents. Its unique electronic properties, metabolic stability, and ability to participate in various intermolecular interactions make it a cornerstone in the design of novel pharmaceuticals. Within this important class of compounds, 5-ethyl-1H-pyrazole-3-carboxylic acid (CAS No. 4027-59-2) emerges as a molecule of significant interest. Its structural features, combining a carboxylic acid moiety with an ethyl-substituted pyrazole ring, offer a versatile platform for the development of new chemical entities targeting a range of biological pathways. This guide provides a comprehensive overview of the essential physicochemical properties of this compound, offering insights into its behavior in various experimental settings and its potential for further development.

Molecular Structure and Tautomerism

This compound possesses a five-membered aromatic ring containing two adjacent nitrogen atoms, an ethyl group at the 5-position, and a carboxylic acid group at the 3-position. A critical aspect of the chemistry of N-unsubstituted pyrazoles is the phenomenon of annular tautomerism, where the proton on the nitrogen atom can reside on either of the two nitrogen atoms. This results in two tautomeric forms for this compound: this compound and 3-ethyl-1H-pyrazole-5-carboxylic acid.

Caption: Annular tautomerism of this compound.

The position of this equilibrium can be influenced by the solvent, temperature, and the solid-state packing of the molecule[1][2]. In solution, a rapid proton exchange often leads to an averaged spectrum in NMR spectroscopy, while in the solid state, one tautomer may be favored. Understanding this tautomeric behavior is crucial for interpreting spectroscopic data and predicting intermolecular interactions.

Core Physicochemical Properties

A thorough understanding of the physicochemical properties of a drug candidate is fundamental to its development. These properties influence its absorption, distribution, metabolism, and excretion (ADME) profile, as well as its formulation and stability.

| Property | Value | Source |

| Molecular Formula | C6H8N2O2 | |

| Molecular Weight | 140.14 g/mol | |

| Melting Point | 189-192.5 °C | [3] |

| Boiling Point | 385.5 °C at 760 mmHg | [3] |

| Flash Point | 186.9 °C | [3] |

| Density | 1.318 g/cm³ | [3] |

| pKa (Carboxylic Acid) | ~3-4 (Estimated) | Based on similar pyrazole carboxylic acids |

| logP (Octanol/Water) | 0.67030 | [3] |

| Appearance | White to pale yellow powder or crystalline powder | Inferred from related compounds |

Acidity (pKa)

Lipophilicity (logP)

The partition coefficient (logP) is a measure of a compound's lipophilicity, which influences its ability to cross biological membranes. The calculated XLogP3 value of 0.67 suggests that this compound has a relatively balanced hydrophilic-lipophilic character[3]. This moderate lipophilicity is often a desirable trait in drug candidates, as it can facilitate both sufficient aqueous solubility for formulation and adequate lipid membrane permeability for absorption and distribution.

Solubility

Predicting the solubility of this compound requires consideration of its functional groups. The carboxylic acid moiety, particularly in its ionized form, will contribute to aqueous solubility. Conversely, the ethyl-substituted pyrazole ring introduces a degree of lipophilicity. It is expected to be soluble in polar organic solvents such as methanol, ethanol, and dimethyl sulfoxide (DMSO). Its solubility in aqueous solutions will be highly pH-dependent, with increased solubility at pH values above its pKa due to the formation of the more polar carboxylate salt. For instance, the related ethyl 5-hydroxy-1H-pyrazole-3-carboxylate is described as being easily soluble in common organic solvents[4].

Experimental Protocols for Characterization

The definitive characterization of this compound relies on a combination of spectroscopic and analytical techniques. The following protocols are representative of the methods that would be employed for its synthesis and characterization.

Synthesis of this compound

A common and effective method for the synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids involves the condensation of a β-ketoester with hydrazine, followed by hydrolysis of the resulting ester.[5]

Caption: Proposed synthesis of this compound.

Step-by-Step Protocol:

-

Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate:

-

To a solution of ethyl 2,4-dioxohexanoate (1 equivalent) in glacial acetic acid, add hydrazine hydrate (1.1 equivalents) dropwise at room temperature.

-

Heat the reaction mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.

-

Collect the precipitated solid by filtration, wash with water, and dry under vacuum to yield the crude ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

-

Purify the crude product by recrystallization from a suitable solvent system (e.g., ethanol/water).

-

-

Hydrolysis to this compound:

-

Dissolve the purified ethyl 5-ethyl-1H-pyrazole-3-carboxylate in a mixture of ethanol and aqueous sodium hydroxide solution (e.g., 2 M NaOH).

-

Heat the mixture to reflux until the hydrolysis is complete (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with water and wash with a non-polar organic solvent (e.g., diethyl ether) to remove any unreacted ester.

-

Acidify the aqueous layer to a pH of approximately 2-3 with concentrated hydrochloric acid, which will precipitate the carboxylic acid.

-

Collect the solid by filtration, wash with cold water, and dry under vacuum to afford this compound.

-

Spectroscopic Characterization

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the ethyl group (a triplet and a quartet), a singlet for the proton at the 4-position of the pyrazole ring, and a broad singlet for the acidic proton of the carboxylic acid. The NH proton of the pyrazole ring will also appear as a broad singlet. The exact chemical shifts will be dependent on the solvent used. For the related 5-methyl-1H-pyrazole-3-carboxylic acid in DMSO-d6, the pyrazole C4-H appears at 6.43 ppm and the carboxylic acid proton as a broad singlet at 12.83 ppm.[6]

-

¹³C NMR: The carbon NMR spectrum will display signals corresponding to the two carbons of the ethyl group, the three carbons of the pyrazole ring, and the carbonyl carbon of the carboxylic acid.

-

-

Infrared (IR) Spectroscopy:

-

The IR spectrum will be characterized by a broad absorption band in the region of 2500-3300 cm⁻¹ corresponding to the O-H stretching of the carboxylic acid. A sharp, strong absorption around 1700-1725 cm⁻¹ will indicate the C=O stretching of the carbonyl group. N-H stretching of the pyrazole ring is expected in the region of 3100-3300 cm⁻¹.

-

-

Mass Spectrometry (MS):

-

Mass spectrometry will be used to confirm the molecular weight of the compound. The mass spectrum of the related ethyl 5-methyl-1H-pyrazole-3-carboxylate shows a molecular ion peak corresponding to its molecular weight.[7] For this compound, the expected molecular ion peak [M]+ would be at m/z 140.

-

Conclusion and Future Perspectives

This compound represents a valuable building block for the synthesis of novel compounds with potential therapeutic applications. Its physicochemical properties, including a solid melting point, balanced lipophilicity, and pH-dependent solubility, provide a solid foundation for its use in drug discovery programs. The synthetic and analytical protocols outlined in this guide offer a practical framework for researchers working with this and related pyrazole derivatives. Further experimental determination of its pKa and detailed solubility profile in various pharmaceutically relevant solvents would be highly beneficial for its continued development and application in medicinal chemistry.

References

- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups. National Institutes of Health.

- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. PubMed.

- The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution. ResearchGate.

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole-3-carboxylate Derivative as Potent Anti-inflammatory Agents. ResearchGate.

- Ethyl 5-methyl-1H-pyrazole-3-carboxylate. SIELC Technologies.

- 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. PubChem.

- Ethyl 5-hydroxy-1H-pyrazole-3-carboxylate. ChemBK.

- One-Pot Synthesis and Crystal Structure of Methyl 5-Hydroxy-1-phenyl-1H-pyrazole-3-carboxylate. MDPI.

- Ethyl 5-methyl-1H-pyrazole-3-carboxylate. PubChem.

- Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. PrepChem.com.

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.

- Pyrazole NNRTIs 3: optimisation of physicochemical properties. PubMed.

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. National Institutes of Health.

- 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. NIST WebBook.

- 1H–pyrazole–3–carboxylic acid: Experimental and computational study. ResearchGate.

- Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same. Google Patents.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. DergiPark.

- ethyl 3-amino-1H-pyrazole-4-carboxylate. PubChem.

- 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. NIST WebBook.

- Recent Advances in Synthesis and Properties of Pyrazoles. MDPI.

- 5 Combination of 1H and 13C NMR Spectroscopy. Organic Chemistry Data.

- [Ce(L-Pro)2]2 (Oxa) as a heterogeneous recyclable catalyst: Synthesis of pyrazoles. [Invalid URL removed]

- 13C NMR Chemical Shifts. Organic Chemistry Data.

- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. PubChem.

- 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Cherry.

- Infrared Spectra of Some Common Functional Groups. Chemistry LibreTexts.

- pKa Data Compiled by R. Williams. Organic Chemistry Data.

Sources

- 1. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The tautomerism of 1H-pyrazole-3(5)-(N-tert-butyl)carboxamide in the solid state and in solution - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. echemi.com [echemi.com]

- 4. chembk.com [chembk.com]

- 5. researchgate.net [researchgate.net]

- 6. 5-Methyl-1H-pyrazole-3-carboxylic acid synthesis - chemicalbook [chemicalbook.com]

- 7. Ethyl 5-methyl-1H-pyrazole-3-carboxylate | C7H10N2O2 | CID 77645 - PubChem [pubchem.ncbi.nlm.nih.gov]

An In-depth Technical Guide to 5-ethyl-1H-pyrazole-3-carboxylic acid

Prepared by: A Senior Application Scientist

Introduction: The Pyrazole Scaffold in Modern Chemistry

The pyrazole ring system, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a "privileged scaffold" in medicinal chemistry and materials science.[1] First isolated in 1883, compounds bearing this moiety have demonstrated a vast range of biological activities, leading to their successful commercialization in various fields.[2] In the pharmaceutical arena, pyrazole derivatives are integral to blockbuster drugs such as the anti-inflammatory agent celecoxib and the antipsychotic CDPPB.[3] Their therapeutic versatility stems from the unique electronic properties of the pyrazole ring: it can act as a bioisostere for other aromatic rings, enhancing properties like lipophilicity and solubility, while also serving as both a hydrogen bond donor and acceptor, facilitating strong interactions with biological targets.[3] This guide focuses on a specific, valuable derivative: 5-ethyl-1H-pyrazole-3-carboxylic acid, a key building block for the synthesis of advanced functional molecules.

Physicochemical Properties of this compound

A thorough understanding of a compound's physicochemical properties is fundamental for its application in research and development. This compound is a white to off-white solid at room temperature. Its core characteristics are summarized below.

| Property | Value | Reference(s) |

| Molecular Formula | C₆H₈N₂O₂ | [1][4] |

| Molecular Weight | 140.14 g/mol | [1][4] |

| CAS Number | 4027-59-2 | [5] |

| Melting Point | 189-192.5 °C | |

| Boiling Point | 385.5 °C at 760 mmHg | |

| Flash Point | 186.9 °C | |

| Vapor Pressure | 1.24E-06 mmHg at 25°C |

Synthesis and Mechanism

The synthesis of 5-substituted-1H-pyrazole-3-carboxylic acids is a well-established process in organic chemistry, typically involving a Claisen condensation followed by a cyclization reaction with hydrazine. The following protocol is a validated, field-proven method adapted from established literature for analogous compounds.[3]

Causality of Experimental Choices:

The choice of a Claisen condensation between an oxalate ester and a ketone is a classic and highly efficient method for generating the requisite 1,3-dicarbonyl intermediate. Sodium ethoxide is used as the base to deprotonate the α-carbon of the ketone, initiating the condensation. The subsequent cyclization with hydrazine hydrate is a definitive reaction for pyrazole synthesis. The use of glacial acetic acid as a solvent and catalyst facilitates the condensation and subsequent dehydration to form the aromatic pyrazole ring. The final step, saponification, uses a strong base like sodium hydroxide to hydrolyze the ethyl ester to the desired carboxylic acid.

Experimental Protocol: Synthesis of this compound

Step 1: Synthesis of Ethyl 2,4-dioxohexanoate

-

To a solution of sodium ethoxide (prepared by dissolving 2.3 g, 100 mmol of sodium in 50 mL of absolute ethanol), add a mixture of diethyl oxalate (14.6 g, 100 mmol) and butan-2-one (7.2 g, 100 mmol) dropwise at 0-5 °C with stirring.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12 hours.

-

Pour the reaction mixture into ice-cold water (200 mL) and acidify with dilute HCl to pH 4-5.

-

Extract the product with diethyl ether (3 x 50 mL).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude intermediate, ethyl 2,4-dioxohexanoate.

Step 2: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate

-

Dissolve the crude ethyl 2,4-dioxohexanoate (17.2 g, 100 mmol) in 100 mL of glacial acetic acid.

-

Add hydrazine hydrate (5.0 g, 100 mmol) dropwise to the solution with stirring.

-

Reflux the reaction mixture for 4 hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).

-

After completion, cool the mixture and pour it into 500 mL of ice-cold water.

-

Collect the precipitated solid by filtration, wash with cold water, and recrystallize from ethanol to obtain pure ethyl 5-ethyl-1H-pyrazole-3-carboxylate.

Step 3: Saponification to this compound

-

Suspend ethyl 5-ethyl-1H-pyrazole-3-carboxylate (16.8 g, 100 mmol) in 100 mL of ethanol.

-

Add a solution of sodium hydroxide (8.0 g, 200 mmol) in 50 mL of water.

-

Reflux the mixture for 2 hours until the ester is completely hydrolyzed (monitored by TLC).

-

Cool the reaction mixture and remove the ethanol under reduced pressure.

-

Dilute the aqueous residue with 100 mL of water and acidify to pH 2-3 with concentrated HCl.

-

Collect the resulting white precipitate by filtration, wash thoroughly with cold water, and dry under vacuum to yield this compound.

Synthesis Workflow Diagram

Caption: Workflow for the synthesis of this compound.

Spectroscopic Characterization

While a dedicated experimental spectrum for this compound is not publicly available, its spectral characteristics can be reliably predicted based on its structure and data from closely related analogs.[6][7][8]

-

¹H NMR (Proton Nuclear Magnetic Resonance): The ¹H NMR spectrum (in DMSO-d₆) is expected to show a very broad singlet for the carboxylic acid proton (–COOH) significantly downfield, typically around 12-13 ppm.[8] The pyrazole N-H proton would also appear as a broad singlet. The pyrazole ring C4-H will present as a sharp singlet around 6.5-7.0 ppm. The ethyl group at the C5 position will exhibit a quartet for the methylene protons (–CH₂) around 2.6-2.8 ppm and a triplet for the methyl protons (–CH₃) around 1.2-1.4 ppm.

-

¹³C NMR (Carbon-13 Nuclear Magnetic Resonance): The carboxyl carbon (–COOH) is expected to resonate in the 160-165 ppm region. The pyrazole ring carbons (C3, C4, and C5) will appear in the aromatic region, typically between 105 and 150 ppm. The ethyl group carbons will be found upfield, with the –CH₂ carbon around 20-25 ppm and the –CH₃ carbon around 10-15 ppm.

-

IR (Infrared) Spectroscopy: The IR spectrum will be characterized by a very broad O–H stretching band from the carboxylic acid, appearing between 2500 and 3300 cm⁻¹.[8] A strong, sharp absorption for the carbonyl C=O stretch will be present around 1710-1760 cm⁻¹.[8] C-H stretches from the ethyl group and the pyrazole ring will be observed around 2900-3100 cm⁻¹, and C=C/C=N stretching vibrations from the pyrazole ring will be visible in the 1400-1600 cm⁻¹ region.

-

Mass Spectrometry (MS): In electron ionization (EI) mass spectrometry, the molecular ion peak [M]⁺ would be observed at m/z = 140. A prominent fragment would likely correspond to the loss of the carboxyl group (–COOH, 45 Da), resulting in a peak at m/z = 95.

Applications in Research and Development

The pyrazole carboxylic acid scaffold is a cornerstone in the development of new bioactive compounds. While specific applications for this compound are often proprietary, its structural motifs are found in molecules with significant biological activity.

-

Agrochemicals: The methylated analog, 1-methyl-3-ethyl-5-pyrazole carboxylic acid, is a key intermediate in the synthesis of modern pesticides and acaricides like Tebufenpyrad and Tolfenpyrad.[9][10] The core structure is crucial for the molecule's insecticidal activity. Therefore, this compound is a valuable precursor for creating new agrochemical candidates.

-

Pharmaceuticals: Pyrazole derivatives are well-documented as potent anti-inflammatory, antibacterial, and antimitotic agents.[11][12] The carboxylic acid functionality provides a handle for further chemical modification, such as amide bond formation, to create libraries of compounds for drug screening. Specifically, compounds with this scaffold have been investigated as inhibitors of key enzymes and receptors in various disease pathways.[10]

-

Material Science: As a bifunctional molecule with a stable heterocyclic ring and a reactive carboxylic acid group, it can be used as a building block or ligand in the synthesis of metal-organic frameworks (MOFs) and coordination polymers.

Safety, Handling, and Storage

As with any laboratory chemical, proper handling of this compound is essential for ensuring laboratory safety. The primary hazards associated with analogous compounds are skin and eye irritation.[7]

-

Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., nitrile) when handling the compound.

-

Handling: Avoid creating dust. Use in a well-ventilated area or under a chemical fume hood. Wash hands thoroughly after handling.

-

First Aid:

-

Eyes: In case of contact, immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Get medical attention.

-

Skin: In case of contact, immediately flush skin with plenty of water for at least 15 minutes while removing contaminated clothing and shoes. Get medical attention if irritation develops.

-

Inhalation: Remove to fresh air. If not breathing, give artificial respiration. If breathing is difficult, give oxygen. Get medical attention.

-

Ingestion: Do NOT induce vomiting. Never give anything by mouth to an unconscious person. Rinse mouth with water. Get medical attention.

-

-

Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances such as strong oxidizing agents.

Conclusion

This compound is more than just a chemical compound; it is a versatile and valuable building block with significant potential in diverse scientific fields. Its robust synthesis, combined with the proven biological activity of the pyrazole scaffold, makes it a molecule of high interest for researchers in drug discovery, agrochemical development, and material science. This guide provides the core technical information necessary to handle, synthesize, and utilize this compound effectively and safely in a research setting.

References

- Wikipedia. C6H8N2O2. [Link]

- PubChem. 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione. [Link]

- NIST. 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

- Cetin, A. (2021). Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applications. Mini-Reviews in Organic Chemistry, 18(1), 93-109.

- ChemBK.

- PubChem. 1,3-Dimethyluracil. [Link]

- Cherry, C., et al. (2015). 5-Aryl-1H-pyrazole-3-carboxylic acids as selective inhibitors of human carbonic anhydrases IX and XII. Bioorganic & Medicinal Chemistry, 23(15), 4875-4883.

- ResearchGate. (2018). Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents. Anti-Inflammatory & Anti-Allergy Agents in Medicinal Chemistry, 17(1). [Link]

- Google Patents.

- PubChem.

- PubChem. 1H-Pyrazole-3-carboxylic acid, 5-phenyl-, ethyl ester. [Link]

- NIST. Mass Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

- PubChem.

- ResearchGate. (2008). New Synthesis and Reactions of Ethyl 5‐amino‐4‐cyano‐1‐phenyl‐1H‐pyrazole‐3‐carboxylate. Journal of Heterocyclic Chemistry, 45(4), 1021-1026. [Link]

- Google Patents. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester.

- PrepChem.com. Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. [Link]

- Semantic Scholar. (2021). 5-((8-Hydroxyquinolin-5-yl)diazenyl)-3-methyl-1H-pyrazole-4-carboxylic Acid. Molecules, 26(12), 3683. [Link]

- PubChem. 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. [Link]

- SpectraBase. 5-Nitro-3-pyrazolecarboxylic acid [1H NMR]. [Link]

- Google Patents. CN111138289B - Compound and process for synthesizing 5-acetyl-1H-pyrazole-3-carboxylic acid by using same.

- NIST. IR Spectrum of 1H-Pyrazole-3-carboxylic acid, 5-methyl-, ethyl ester. [Link]

- PubChem. 3-Acetyl-pyrimidine. [Link]

- Google Patents.

- Arkat USA. (2005). The structure of 3,5-dimethylpyrazole/carboxylic acids co-crystals. ARKIVOC, 2005(vii), 91-101. [Link]

- Kumar, V., et al. (2013). Current status of pyrazole and its biological activities. Journal of Pharmacy & BioAllied Sciences, 5(3), 168-176. [Link]

- Al-wsabie, A., et al. (2023). Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An in vitro and in silico approach. Arabian Journal of Chemistry, 16(12), 105342. [Link]

- Chemistry LibreTexts. (2024). 20.8: Spectroscopy of Carboxylic Acids and Nitriles. [Link]

- Mol-Instincts. Pyrazoles database - synthesis, physical properties. [Link]

- NIST. 1H-Pyrazole-3-carboxylic acid, 4,5-dihydro-5-oxo-1-phenyl-, ethyl ester. [Link]

Sources

- 1. C6H8N2O2 - Wikipedia [en.wikipedia.org]

- 2. chembk.com [chembk.com]

- 3. researchgate.net [researchgate.net]

- 4. 1,5-Dimethyl-2,4(1H,3H)-pyrimidinedione | C6H8N2O2 | CID 95961 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. chiralen.com [chiralen.com]

- 6. Secure Verification [cherry.chem.bg.ac.rs]

- 7. 5-Methyl-1H-pyrazole-3-carboxylic acid(402-61-9) 1H NMR spectrum [chemicalbook.com]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. CN106187894A - The preparation method of 1 methyl 3 ethyl 4 chlorine 5 pyrazole carboxylic acid ethyl ester - Google Patents [patents.google.com]

- 10. chemimpex.com [chemimpex.com]

- 11. Current status of pyrazole and its biological activities - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Synthesis and biological profiling of novel pyrazoles as antioxidant, antibacterial, and antimitotic agents: An <i>in vitro</i> and <i>in silico</i> approach - Arabian Journal of Chemistry [arabjchem.org]

An In-depth Technical Guide to the Synthesis of 5-ethyl-1H-pyrazole-3-carboxylic acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of a reliable and well-established synthetic pathway for 5-ethyl-1H-pyrazole-3-carboxylic acid, a heterocyclic compound of significant interest in medicinal chemistry and drug development. The synthesis is presented as a three-step process, commencing with the Claisen condensation to form the key intermediate, ethyl 2,4-dioxohexanoate. This is followed by the construction of the pyrazole ring via cyclocondensation with hydrazine, and culminates in the hydrolysis of the resulting ester to yield the target carboxylic acid. This guide offers detailed experimental protocols, mechanistic insights, and data presentation to enable researchers to confidently replicate and adapt these procedures.

Introduction: The Significance of Pyrazole Carboxylic Acids

Pyrazole carboxylic acids and their derivatives are a cornerstone in modern medicinal chemistry, featuring as crucial scaffolds in a wide array of pharmacologically active agents.[1] Their versatile biological activities span from anti-inflammatory and antimicrobial to anticancer and antidepressant applications.[1][2][3] The specific compound, this compound, serves as a valuable building block for the synthesis of more complex molecules, particularly in the development of targeted therapeutics. Its structural motifs allow for diverse functionalization, making it a desirable starting material for creating novel drug candidates.

Overall Synthesis Pathway

The synthesis of this compound is efficiently achieved through a three-step sequence. The logical flow of this pathway is designed for optimal yield and purity, utilizing readily available starting materials and well-understood reaction mechanisms.

Caption: Overall three-step synthesis pathway for this compound.

Part 1: Synthesis of Ethyl 2,4-dioxohexanoate

The initial and crucial step is the formation of the 1,3-dicarbonyl intermediate, ethyl 2,4-dioxohexanoate. This is accomplished via a Claisen condensation, a fundamental carbon-carbon bond-forming reaction.

Causality of Experimental Choices

The choice of a Claisen condensation is predicated on its efficiency in forming β-keto esters. The reaction involves the acylation of a ketone (2-butanone) with an ester (diethyl oxalate) in the presence of a strong base. Sodium ethoxide is selected as the base because it is sufficiently strong to deprotonate the α-carbon of 2-butanone, forming the necessary enolate nucleophile. The use of anhydrous ethanol as a solvent is critical to prevent side reactions, such as the hydrolysis of the ester and the base.[4]

Reaction Mechanism

Caption: Mechanism of Claisen condensation for the synthesis of ethyl 2,4-dioxohexanoate.

Experimental Protocol

Materials:

| Reagent | Molar Mass ( g/mol ) | Quantity | Moles |

| Anhydrous Ethanol | 46.07 | 236 g | 5.12 |

| Sodium Ethoxide | 68.05 | 68 g | 1.00 |

| 2-Butanone | 72.11 | 72 g | 1.00 |

| Diethyl Oxalate | 146.14 | 146 g | 1.00 |

Procedure: [4]

-

To a three-necked flask equipped with a mechanical stirrer, condenser, and addition funnel, add anhydrous ethanol.

-

Under a nitrogen atmosphere, add sodium ethoxide and reflux the mixture for 1 hour.

-

Cool the mixture to 0-5°C using an ice bath.

-

Slowly add a pre-mixed solution of 2-butanone and diethyl oxalate over 2 hours, maintaining the temperature below 10°C.

-

After the addition is complete, allow the mixture to stir at room temperature for 12 hours.

-

Acidify the reaction mixture with a dilute solution of hydrochloric acid to a pH of approximately 4-5.

-

Extract the product with diethyl ether (3 x 100 mL).

-

Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude ethyl 2,4-dioxohexanoate.

-

Purify the crude product by vacuum distillation.

Part 2: Synthesis of Ethyl 5-ethyl-1H-pyrazole-3-carboxylate

With the β-keto ester in hand, the next stage involves the construction of the pyrazole ring. This is a classic example of a Knorr pyrazole synthesis, which relies on the cyclocondensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[5]

Causality of Experimental Choices

Hydrazine hydrate is the reagent of choice for this transformation as it provides the two nitrogen atoms required for the pyrazole heterocycle. The reaction is typically carried out in an acidic medium, such as glacial acetic acid, which catalyzes the condensation and subsequent cyclization steps.[5] The use of elevated temperatures facilitates the dehydration and aromatization to the stable pyrazole ring.

Reaction Mechanism

The reaction proceeds through an initial condensation of hydrazine with one of the carbonyl groups of the diketone, followed by an intramolecular cyclization and subsequent dehydration to form the aromatic pyrazole ring.

Sources

- 1. chemsynthesis.com [chemsynthesis.com]

- 2. The Reaction of Ethyl 2-oxo-2H-chromene-3-carboxylate with Hydrazine Hydrate - PMC [pmc.ncbi.nlm.nih.gov]

- 3. prepchem.com [prepchem.com]

- 4. US3760087A - Perfume compositions containing ethyl 2,4-dioxohexanoate - Google Patents [patents.google.com]

- 5. researchgate.net [researchgate.net]

Spectroscopic Characterization of 5-ethyl-1H-pyrazole-3-carboxylic acid: An In-depth Technical Guide

Introduction

5-ethyl-1H-pyrazole-3-carboxylic acid is a heterocyclic compound of significant interest in medicinal chemistry and drug development. Its structural motif, a substituted pyrazole carboxylic acid, is a key pharmacophore in a variety of biologically active molecules. A thorough understanding of its spectroscopic properties is paramount for its unambiguous identification, purity assessment, and for elucidating its role in molecular interactions. This in-depth technical guide provides a detailed analysis of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound. The interpretations are grounded in fundamental spectroscopic principles and supported by data from closely related analogs, offering a robust framework for researchers in the field.

Molecular Structure and Spectroscopic Overview

The structure of this compound, presented below, dictates its characteristic spectroscopic features. The molecule comprises a pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, substituted with an ethyl group at the 5-position and a carboxylic acid group at the 3-position. This arrangement of functional groups gives rise to a unique spectroscopic fingerprint that can be deciphered using a combination of NMR, IR, and MS techniques.

Figure 1: Molecular structure of this compound with atom numbering.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide critical information for structural confirmation.

Experimental Protocol: NMR Spectroscopy

A detailed, step-by-step methodology for acquiring high-quality NMR spectra is as follows:

-

Sample Preparation:

-

Accurately weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in a suitable deuterated solvent (e.g., DMSO-d₆, Methanol-d₄) in a standard 5 mm NMR tube. DMSO-d₆ is often preferred for carboxylic acids as it allows for the observation of the exchangeable carboxylic acid and N-H protons.

-

Ensure complete dissolution, using gentle vortexing or sonication if necessary.

-

-

Instrument Setup:

-

Use a high-field NMR spectrometer (e.g., 400 MHz or higher) for better signal dispersion and resolution.

-

Tune and match the probe for the desired nucleus (¹H or ¹³C).

-

Shim the magnetic field to achieve optimal homogeneity, resulting in sharp, symmetrical peaks.

-

-

¹H NMR Acquisition:

-

Acquire a standard one-dimensional ¹H NMR spectrum.

-

Set appropriate parameters, including a sufficient number of scans for a good signal-to-noise ratio, a spectral width that encompasses all expected proton signals, and a relaxation delay (D1) of at least 1-2 seconds.

-

-

¹³C NMR Acquisition:

-

Acquire a proton-decoupled ¹³C NMR spectrum.

-

A larger number of scans will be required compared to ¹H NMR due to the lower natural abundance of the ¹³C isotope.

-

Employ techniques like DEPT (Distortionless Enhancement by Polarization Transfer) to aid in the assignment of carbon multiplicities (CH, CH₂, CH₃, and quaternary carbons).

-

Predicted ¹H NMR Spectral Data

The predicted ¹H NMR spectrum of this compound in DMSO-d₆ is summarized in the table below. The chemical shifts are estimated based on the analysis of structurally similar compounds, such as 5-aryl-1H-pyrazole-3-carboxylic acids.[1]

| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment | Causality of Chemical Shift and Multiplicity |

| ~13.0 | br s | 1H | COOH | The acidic proton of the carboxylic acid is highly deshielded and often appears as a broad singlet due to hydrogen bonding and exchange with residual water in the solvent. |

| ~12.5 | br s | 1H | N-H | The N-H proton of the pyrazole ring is also deshielded and typically appears as a broad singlet due to quadrupole broadening from the nitrogen atom and potential intermolecular hydrogen bonding. |

| ~6.7 | s | 1H | H-4 | This proton is on the electron-rich pyrazole ring. Its chemical shift is influenced by the electronic effects of the adjacent carboxylic acid and ethyl substituents. The singlet multiplicity arises from the absence of adjacent protons. |

| ~2.8 | q | 2H | -CH₂- | The methylene protons of the ethyl group are adjacent to a methyl group, resulting in a quartet multiplicity (n+1 rule, where n=3). The proximity to the pyrazole ring causes a downfield shift compared to a simple alkane. |

| ~1.2 | t | 3H | -CH₃ | The methyl protons of the ethyl group are adjacent to a methylene group, leading to a triplet multiplicity (n+1 rule, where n=2). |

Predicted ¹³C NMR Spectral Data

The predicted ¹³C NMR spectrum is detailed below, with assignments based on data from analogous pyrazole carboxylic acids.[1]

| Chemical Shift (δ, ppm) | Carbon Type | Assignment | Rationale for Chemical Shift |

| ~163 | Quaternary | C=O | The carbonyl carbon of the carboxylic acid is highly deshielded due to the electronegativity of the two oxygen atoms. |

| ~148 | Quaternary | C-5 | This carbon is attached to the electronegative nitrogen atom and the ethyl group, resulting in a downfield chemical shift. |

| ~140 | Quaternary | C-3 | This carbon is attached to the other electronegative nitrogen and the carboxylic acid group, leading to a significant downfield shift. |

| ~107 | CH | C-4 | This carbon is in the electron-rich pyrazole ring and its chemical shift is typical for a protonated carbon in this environment. |

| ~20 | CH₂ | -CH₂- | The methylene carbon of the ethyl group. |

| ~13 | CH₃ | -CH₃ | The methyl carbon of the ethyl group. |

Infrared (IR) Spectroscopy

IR spectroscopy is an excellent technique for identifying the functional groups present in a molecule. The IR spectrum of this compound is expected to show characteristic absorption bands for the carboxylic acid, the pyrazole ring, and the alkyl group.

Experimental Protocol: IR Spectroscopy

-

Sample Preparation (Attenuated Total Reflectance - ATR):

-

Place a small amount of the solid sample directly onto the ATR crystal.

-

Apply pressure using the anvil to ensure good contact between the sample and the crystal.

-

-

Data Acquisition:

-

Record a background spectrum of the empty ATR setup.

-

Record the sample spectrum over the range of 4000-400 cm⁻¹.

-

Typically, 16-32 scans are co-added to improve the signal-to-noise ratio.

-

The final spectrum is presented as transmittance or absorbance versus wavenumber (cm⁻¹).

-

Predicted IR Spectral Data

The expected characteristic IR absorption bands for this compound are summarized in the table below. These predictions are based on the known vibrational frequencies of similar functional groups in related molecules.[1][2]

| Wavenumber (cm⁻¹) | Intensity | Assignment | Vibrational Mode |

| 3300-2500 | Broad | O-H stretch | Carboxylic acid O-H, involved in hydrogen bonding |

| ~3150 | Medium | N-H stretch | Pyrazole N-H stretch |

| ~2970 | Medium | C-H stretch | Asymmetric and symmetric stretching of the ethyl group C-H bonds |

| ~1700 | Strong | C=O stretch | Carboxylic acid carbonyl stretch |

| ~1600, ~1500 | Medium | C=C, C=N stretch | Pyrazole ring stretching vibrations |

| ~1460 | Medium | C-H bend | Bending vibrations of the ethyl group |

| ~1250 | Strong | C-O stretch | Carboxylic acid C-O stretching |

| ~950 | Broad | O-H bend | Out-of-plane bending of the carboxylic acid O-H |

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which is invaluable for confirming its identity and elucidating its structure.

Experimental Protocol: Mass Spectrometry (Electrospray Ionization - ESI)

-

Sample Preparation:

-

Prepare a dilute solution of the sample (typically 1-10 µg/mL) in a suitable solvent such as methanol or acetonitrile.

-

A small amount of a volatile acid (e.g., formic acid) or base (e.g., ammonium hydroxide) may be added to the solvent to promote ionization, depending on the desired ionization mode (positive or negative).

-

-

Data Acquisition:

-

Introduce the sample solution into the ESI source via direct infusion or through a liquid chromatography (LC) system.

-

Optimize the ESI source parameters (e.g., capillary voltage, nebulizing gas flow, drying gas temperature) to achieve a stable and intense signal for the molecular ion.

-

Acquire the mass spectrum in either positive or negative ion mode. For a carboxylic acid, negative ion mode is often preferred to observe the [M-H]⁻ ion.

-

To obtain fragmentation information, perform tandem mass spectrometry (MS/MS) by selecting the molecular ion and subjecting it to collision-induced dissociation (CID).

-

Predicted Mass Spectral Data

The molecular weight of this compound (C₆H₈N₂O₂) is 156.14 g/mol .

-

Positive Ion Mode ESI-MS: The protonated molecule [M+H]⁺ would be observed at m/z 157.

-

Negative Ion Mode ESI-MS: The deprotonated molecule [M-H]⁻ would be observed at m/z 155.

Predicted Fragmentation Pattern:

The fragmentation of pyrazole derivatives can be complex.[3] For this compound, key fragmentation pathways are expected to involve the loss of small, stable molecules from the molecular ion. The fragmentation of carboxylic acids often involves the loss of water and carbon monoxide or carbon dioxide.[4][5]

Sources

reactivity of the pyrazole ring in 5-ethyl-1H-pyrazole-3-carboxylic acid

An In-Depth Technical Guide to the Reactivity of the Pyrazole Ring in 5-Ethyl-1H-pyrazole-3-carboxylic Acid

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive analysis of the chemical reactivity of this compound, a key heterocyclic building block in medicinal chemistry and materials science. The document elucidates the intricate interplay of the pyrazole core's aromaticity with the electronic and steric effects of its substituents—the ethyl group at C5 and the carboxylic acid at C3. Key areas of reactivity, including annular tautomerism, electrophilic substitution on the ring, and reactions involving the N-H and carboxylic acid functional groups, are explored in detail. This guide synthesizes established principles of heterocyclic chemistry with practical, field-proven insights, offering detailed experimental protocols and mechanistic explanations to empower researchers in their synthetic endeavors.

Core Principles: Understanding the Pyrazole Scaffold

Pyrazole is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms. This structure imparts a unique combination of chemical properties.[1] One nitrogen atom is pyrrole-like (N1), with its lone pair contributing to the 6π aromatic system, making it acidic. The other is pyridine-like (N2), with its lone pair in an sp² orbital, rendering it basic.[1][2] This amphoteric nature, combined with the ring's π-excessive character, governs its reactivity.[1][2]

In this compound, the reactivity is modulated by three key features:

-

The Pyrazole Ring: An electron-rich aromatic system prone to electrophilic attack, primarily at the C4 position.[3][4]

-

The N-H Proton: An acidic proton that can be removed by a base, creating a highly nucleophilic pyrazolate anion, which is central to N-alkylation and N-acylation reactions.[1][3]

-

The Substituents: The electron-donating ethyl group (-C₂H₅) and the electron-withdrawing carboxylic acid group (-COOH) exert significant directing and reactivity-modifying effects.

Annular Tautomerism: A Critical Equilibrium

A fundamental characteristic of N-unsubstituted pyrazoles with different C3 and C5 substituents is annular tautomerism—the migration of the N-H proton between the two ring nitrogens.[2][5] This creates a dynamic equilibrium between two distinct tautomeric forms. For the topic molecule, this equilibrium is between This compound (T1) and 3-ethyl-1H-pyrazole-5-carboxylic acid (T2) .

The position of this equilibrium is crucial as it dictates which nitrogen atom is "pyrrole-like" versus "pyridine-like" and influences the electronic environment of the entire ring. The equilibrium is affected by the nature of the substituents, solvent polarity, and opportunities for hydrogen bonding.[5] Studies on similarly substituted pyrazoles suggest that electron-withdrawing groups like carboxylates tend to favor the tautomer where the N-H group is more distant.[5] However, intramolecular hydrogen bonding between the N-H and the carboxylic acid's carbonyl oxygen can stabilize the T1 tautomer. The precise ratio of tautomers in a given medium is often determined experimentally, but both forms must be considered when planning synthetic transformations.[2][5]

Caption: Annular tautomeric equilibrium in the subject pyrazole.

Reactivity at the Pyrazole Core: Electrophilic Aromatic Substitution (SEAr)

The pyrazole ring is inherently electron-rich and readily undergoes electrophilic substitution, with the C4 position being the most nucleophilic and sterically accessible site.[3][6][7] The outcome of SEAr is governed by the combined directing effects of the C3-COOH and C5-ethyl substituents.

-

Ethyl Group (-C₂H₅): An alkyl group is weakly activating and an ortho, para-director through an inductive effect.[8] Relative to its position at C5, it activates the C4 position (ortho).

-

Carboxylic Acid Group (-COOH): This group is deactivating and a meta-director due to its electron-withdrawing resonance and inductive effects.[8] Relative to its position at C3, it directs incoming electrophiles to the C5 position.

The inherent reactivity of the pyrazole ring strongly favors substitution at C4. The activating effect of the ethyl group at C5 reinforces this preference. While the carboxylic acid deactivates the ring overall, its meta-directing influence does not oppose C4 substitution. Therefore, electrophilic attack will overwhelmingly occur at the C4 position .

Caption: Primary sites of chemical reactivity on the molecule.

Common SEAr Reactions

| Reaction | Reagents | Expected Outcome | Citation |

| Halogenation | Br₂ in AcOH; or NBS/NCS | Selective formation of 4-halo-5-ethyl-1H-pyrazole-3-carboxylic acid. | [6][9] |

| Nitration | HNO₃ / H₂SO₄ | Formation of 5-ethyl-4-nitro-1H-pyrazole-3-carboxylic acid. Ring deactivation by COOH requires careful control of conditions. | [6][7] |

| Sulfonation | Fuming H₂SO₄ | Yields 5-ethyl-1H-pyrazole-3-carboxylic-4-sulfonic acid. | [6][7] |

| Vilsmeier-Haack | POCl₃, DMF | Introduction of a formyl group to yield 5-ethyl-4-formyl-1H-pyrazole-3-carboxylic acid. | [7][10] |

Reactivity of Functional Groups

The N-H Group: Gateway to N-Substituted Pyrazoles

The pyrrole-like N-H proton is acidic and can be readily removed by a base (e.g., NaH, K₂CO₃) to form a pyrazolate anion. This anion is a potent nucleophile, making N-alkylation and N-acylation highly efficient processes.[11][12]

For an unsymmetrical pyrazole like this one, alkylation can produce a mixture of two regioisomers: the N1-alkylated-5-ethyl-3-COOH derivative and the N1-alkylated-3-ethyl-5-COOH derivative. The regioselectivity of this reaction is primarily controlled by sterics.[11][13] The incoming electrophile will preferentially attack the less sterically hindered nitrogen atom. In this case, the ethyl group at C5 is generally considered more sterically demanding than the carboxylic acid at C3. Therefore, alkylation is expected to favor substitution at the nitrogen adjacent to the C3-carboxylic acid group.

Caption: General workflow for the N-alkylation of the pyrazole.

Experimental Protocol: N-Methylation

-

Preparation: To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add this compound (1.0 eq).

-

Dissolution: Add anhydrous N,N-dimethylformamide (DMF) to dissolve the starting material.

-

Deprotonation: Cool the solution to 0 °C in an ice bath. Add sodium hydride (NaH, 60% dispersion in mineral oil, 1.1 eq) portion-wise. Caution: H₂ gas evolution.

-

Stirring: Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 30 minutes until gas evolution ceases.

-

Alkylation: Cool the resulting pyrazolate solution back to 0 °C. Add methyl iodide (CH₃I, 1.2 eq) dropwise.

-

Reaction: Allow the reaction to warm to room temperature and stir for 4-12 hours, monitoring by TLC or LC-MS.

-

Quenching: Carefully quench the reaction by slowly adding saturated aqueous NH₄Cl solution.

-

Extraction: Extract the aqueous layer with ethyl acetate (3x).

-

Washing & Drying: Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to separate the regioisomers.

The Carboxylic Acid Group: A Versatile Handle

The -COOH group at the C3 position undergoes the full range of standard carboxylic acid transformations. These reactions are generally high-yielding and provide a critical handle for further molecular elaboration, such as linking to other molecules or modifying solubility.[14][15][16]

Key Reactions:

-

Esterification: Reaction with an alcohol under acidic conditions (e.g., H₂SO₄, Fischer esterification) or via the acid chloride yields the corresponding ester.[17] This is often used to protect the carboxylic acid or to create prodrugs.

-

Amidation: Conversion to an acid chloride (using SOCl₂ or oxalyl chloride) followed by reaction with a primary or secondary amine is a standard method to form amides.[16][18] Direct coupling with an amine using peptide coupling reagents (e.g., EDC, HATU) is also highly effective.

-

Reduction: The carboxylic acid can be reduced to a primary alcohol (e.g., with BH₃·THF or LiAlH₄), providing access to 5-ethyl-3-(hydroxymethyl)-1H-pyrazole.

-

Decarboxylation: The removal of the -COOH group to yield 5-ethyl-1H-pyrazole is possible but often requires harsh conditions or metal catalysis (e.g., copper salts).[19][20]

Experimental Protocol: Ethyl Esterification

-

Setup: Suspend this compound (1.0 eq) in absolute ethanol (EtOH, excess).

-

Catalyst Addition: Cool the suspension to 0 °C and slowly add thionyl chloride (SOCl₂, 1.5 eq) dropwise. Alternatively, a catalytic amount of concentrated sulfuric acid (H₂SO₄) can be used.

-

Reflux: Heat the mixture to reflux and maintain for 6-18 hours, monitoring the reaction progress by TLC.

-

Solvent Removal: After completion, cool the reaction to room temperature and remove the solvent under reduced pressure.

-

Workup: Dissolve the residue in ethyl acetate and wash with saturated aqueous sodium bicarbonate (NaHCO₃) solution to neutralize any remaining acid, followed by a brine wash.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate to yield the crude ethyl ester.

-

Purification: If necessary, purify the product by recrystallization or flash column chromatography.

Conclusion

This compound is a versatile heterocyclic scaffold whose reactivity is a predictable consequence of its constituent parts. The core reactivity can be summarized as follows: (1) Electrophilic attack is highly regioselective for the C4 position. (2) The N-H proton is the primary site for alkylation and acylation, with regioselectivity governed by steric factors. (3) The carboxylic acid group provides a reliable handle for a wide array of classical transformations, including esterification and amidation. A thorough understanding of these principles, particularly the nuances of tautomerism and substituent directing effects, enables the rational design of synthetic routes for the development of novel pharmaceuticals and advanced materials.

References

- A new method for the N-alkylation of pyrazoles has been developed using trichloroacetimidate electrophiles and a Brønsted acid catalyst. These reactions provide ready access to N-alkyl pyrazoles which are present in a variety of medicinally relevant lead structures. (MDPI) [Link]

- Enzyme-Controlled Highly Selective N-Alkylation of Pyrazoles with Simple Haloalkanes.

- Synthesis, Reactions and Medicinal Uses of Pyrazole. (Pharmaguideline) [Link]

- Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimid

- Palladium-Catalyzed N-Allylic Alkylation of Pyrazoles and Unactivated Vinylcyclopropanes.

- Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. (MDPI) [Link]

- Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles.

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (Wiley Online Library) [Link]

- Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups.

- Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols.

- Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons. (Royal Society of Chemistry) [Link]

- Pyrazole structure highlighting the nucleophilic and electrophilic positions.

- Copper-Mediated Decarboxylative Coupling of 3-Indoleacetic Acids with Pyrazolones.

- Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (Bentham Science) [Link]

- Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (DergiPark) [Link]

- Pyrazole - Synthesis of Pyrazole - Characteristic Reactions of Pyrazole - Medicinal uses of Pyrazole. (Slideshare) [Link]

- A Mini-Review 5-Amino-N-Substituted Pyrazoles as Building Blocks for Bioactive Molecules. (scik.org) [Link]

- Recent highlights in the synthesis and biological significance of pyrazole derivatives.

- Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review.

- Unit 4 Pyrazole. (Slideshare) [Link]

- Synthesis, Cyclization and Nucleophilic Substitution Reactions of Substituted Pyrazole Carboxylic Acid.

- Tautomerism in the 5-pyrazolone series. (Semantic Scholar) [Link]

- Synthesis, Characterization of Ethyl 5-(substituted)-1H-pyrazole- 3-carboxylate Derivative as Potent Anti-inflammatory Agents.

- Decarboxylative Pyrazolylation of Aryl Carboxylic Acids via Synergetic Organic-Photoredox and Copper Catalysis.

- ChemInform Abstract: Pyrazol-5-ones: Tautomerism, Synthesis and Reactions.

- Possible tautomeric forms of 1-substituted 3-hydroxy-1H-pyrazoles.

- Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives.

- Bromination of pyrazole-3(5)-carboxylic acid.

- Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applic

- Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids.

- Synthesis of 5-acetylpyrazole-3-carboxylic acid ethyl ester. (PrepChem.com) [Link]

- Pyrazole Carboxylic Acid and Derivatives: Synthesis and Biological Applic

- Substituted Pyrazoles and Their Heteroannulated Analogs—Recent Syntheses and Biological Activities.

- Pyrazole. (Unknown Source) [Link]

- Improved process for the preparation of 5-acetyl-1H-pyrazole-3-carboxylic acid. (Technical Disclosure Commons) [Link]

- Complete Electrophilic Substitution Reactions Pyrazole. (Scribd) [Link]

- Ethyl 5-hydroxy-1H-pyrazole-3-carboxyl

- Substituent Effects. (Lumen Learning) [Link]

- New Synthesis and Reactions of Ethyl 5-amino-4-cyano-1-phenyl-1H-pyrazole-3-carboxylate.

- 1H-Pyrazole-3-carboxylic acid, 5-ethyl-, ethyl ester. (PubChem) [Link]

- Synthesis method of 1-methyl-3-ethyl-5-pyrazolyl ethyl carboxylate.

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom

- Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Arom

- Ethyl 5-methyl-1H-pyrazole-3-carboxyl

- Directing Effects in Electrophilic Aromatic Substitution Reactions. (The Organic Chemistry Tutor) [Link]

Sources

- 1. Recent highlights in the synthesis and biological significance of pyrazole derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Synthesis, Reactions and Medicinal Uses of Pyrazole | Pharmaguideline [pharmaguideline.com]

- 4. Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Annular Tautomerism of 3(5)-Disubstituted-1H-pyrazoles with Ester and Amide Groups - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Unit 4 Pyrazole | PDF [slideshare.net]

- 7. scribd.com [scribd.com]

- 8. 14.3. Substituent Effects | Organic Chemistry II [courses.lumenlearning.com]

- 9. researchgate.net [researchgate.net]

- 10. Pyrazole and its Derivatives: An Excellent N-Hetrocycle with Wide Range of Biological Applications – Oriental Journal of Chemistry [orientjchem.org]

- 11. mdpi.com [mdpi.com]

- 12. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

- 13. mdpi.com [mdpi.com]

- 14. researchgate.net [researchgate.net]

- 15. Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles | Bentham Science [eurekaselect.com]

- 16. dergipark.org.tr [dergipark.org.tr]

- 17. researchgate.net [researchgate.net]

- 18. researchgate.net [researchgate.net]

- 19. Copper(ii) facilitated decarboxylation for the construction of pyridyl–pyrazole skeletons - Inorganic Chemistry Frontiers (RSC Publishing) [pubs.rsc.org]

- 20. WO2014033164A1 - Procedure for the decarboxylation of 3,5-bis(haloalkyl)-pyrazole-4-carboxylic acid derivatives - Google Patents [patents.google.com]

Introduction: The Critical Role of Solubility in Pharmaceutical Sciences

An In-depth Technical Guide to the Solubility of 5-ethyl-1H-pyrazole-3-carboxylic Acid in Organic Solvents

For Researchers, Scientists, and Drug Development Professionals

In the journey of a drug molecule from discovery to a viable therapeutic, solubility is a fundamental physicochemical property that dictates its fate at nearly every stage. For researchers and professionals in drug development, a comprehensive understanding of a compound's solubility in various organic solvents is not merely academic; it is a cornerstone of process development, formulation, and ultimately, therapeutic efficacy. Poor solubility can lead to challenges in chemical synthesis and purification, unreliable results in biological screening assays, and significant hurdles in developing formulations with adequate bioavailability.[1][2][3] This guide provides a detailed examination of the factors governing the solubility of this compound, a heterocyclic compound of interest, and offers a robust experimental framework for its quantitative assessment.

Molecular Profile and Predicted Solubility of this compound

To understand the solubility of this compound, we must first dissect its molecular structure. The molecule is comprised of three key components: a pyrazole ring, a carboxylic acid group, and an ethyl substituent. Each of these imparts distinct characteristics that influence its interaction with different solvents.

-

The Pyrazole Ring: This five-membered aromatic heterocycle contains two nitrogen atoms, making it capable of acting as both a hydrogen bond donor (the N-H group) and acceptor (the lone pair on the second nitrogen). The ring system itself contributes to the molecule's rigidity and potential for π-π stacking interactions.

-

The Carboxylic Acid Group (-COOH): This is the most significant contributor to the molecule's polarity. It is a strong hydrogen bond donor and acceptor. Carboxylic acids have a known tendency to form stable hydrogen-bonded dimers, particularly in non-polar solvents, which can influence their solubility behavior by effectively increasing the molecular size and reducing the polarity of the dimerized species.[4]

-

The Ethyl Group (-CH₂CH₃): This aliphatic chain is non-polar and contributes to the lipophilicity ("oil-loving" nature) of the molecule.

Based on the principle of "like dissolves like," we can make some initial predictions about the solubility of this compound:[4][5]

-

High Solubility in Polar, Protic Solvents: Solvents like methanol, ethanol, and other alcohols should be effective at dissolving this compound. They can engage in hydrogen bonding with both the carboxylic acid and the pyrazole ring, disrupting the solute-solute interactions in the crystal lattice.

-

Good Solubility in Polar, Aprotic Solvents: Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), and acetone are also expected to be good solvents. Their polarity and ability to act as hydrogen bond acceptors allow them to interact favorably with the acidic proton of the carboxylic acid and the N-H of the pyrazole.

-

Moderate to Low Solubility in Solvents of Intermediate Polarity: Solvents like dichloromethane (DCM) and ethyl acetate may show some ability to dissolve the compound, but to a lesser extent than highly polar solvents.

-

Poor Solubility in Non-Polar Solvents: Non-polar solvents such as hexane, cyclohexane, and toluene are unlikely to be effective. They lack the ability to form strong interactions with the polar functional groups of the molecule and will not be able to overcome the energy of the crystal lattice.

The interplay between the polar carboxylic acid and pyrazole moieties and the non-polar ethyl group will ultimately determine the precise solubility in a given solvent.

Caption: Key functional groups of this compound.

Thermodynamic Solubility Determination: The Shake-Flask Method

The "gold standard" for determining the equilibrium or thermodynamic solubility of a compound is the shake-flask method.[3][6] This technique measures the concentration of a saturated solution that is in equilibrium with an excess of the solid compound at a specific temperature. The following protocol provides a robust methodology for this determination.

Experimental Protocol

-

Preparation:

-

Add an excess amount of solid this compound to a series of vials, each containing a known volume of the selected organic solvent. The excess of solid is crucial to ensure that equilibrium is reached with the undissolved solid phase.

-

Seal the vials tightly to prevent solvent evaporation.

-

-

Equilibration:

-

Place the vials in a shaker or agitator within a temperature-controlled environment (e.g., an incubator shaker set to 25°C).

-

Agitate the samples for a sufficient period to allow the system to reach equilibrium. This can take anywhere from 24 to 72 hours. It is advisable to sample at multiple time points (e.g., 24, 48, and 72 hours) to confirm that the concentration of the dissolved solid is no longer increasing.[1][7]

-

-

Phase Separation:

-

Once equilibrium is reached, allow the vials to stand undisturbed at the same temperature to let the excess solid settle.

-

Carefully withdraw an aliquot of the supernatant (the clear, saturated solution). It is critical to avoid aspirating any undissolved solid. This can be achieved by:

-

Centrifugation: Centrifuge the vials at the experimental temperature to pellet the excess solid.

-

Filtration: Use a syringe filter (e.g., a 0.45 µm PTFE filter for organic solvents) to separate the supernatant from the solid.

-

-

-

Quantification:

-

Accurately dilute the filtered supernatant with a suitable solvent to bring the concentration within the linear range of the analytical method.

-

Analyze the concentration of the diluted sample using a validated analytical technique, such as:

-

High-Performance Liquid Chromatography (HPLC): This is often the preferred method due to its specificity and sensitivity. A calibration curve must be prepared using standard solutions of known concentrations.

-

UV-Vis Spectroscopy: If the compound has a suitable chromophore and there are no interfering substances, this can be a rapid method for quantification. A calibration curve is also required.

-

-

-

Calculation:

-